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molecular formula C9H12BrNO2 B1360269 ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate CAS No. 5408-07-1

ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate

Cat. No. B1360269
M. Wt: 246.1 g/mol
InChI Key: POLBZQUAKJYNIF-UHFFFAOYSA-N
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Patent
US07157577B2

Procedure details

3,5-Dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester (204 g), 177 g of potassium carbonate and 1428 mL of acetonitrile were stirred and cooled to 4° C. in an ice bath. N-Bromosuccinimide (228 g) was added in portions with vigorous stirring keeping the temperature below 17° C. The mixture was warmed to 20° C. and 2856 mL of water was slowly added. The mixture was stirred for 30 minutes. The precipitate was collected by vacuum filtration and washed three times with 400 mL of ethanol:water 1:2 each time. The solids were dried under vacuum at 60° C. to give 228 g (76% yield) of 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester as an off-white solid. 1H-NMR (dimethylsulfoxide-d6) δ 1.26 (t, 3H, CH3), 2.14, 2.17 (2×s, 2×3H, 2×CH3), 4.20 (d, 2H, CH2O), 11.75 (br s, 1H, NH). MS m/z 246, 248 [M+1].
Quantity
204 g
Type
reactant
Reaction Step One
Quantity
177 g
Type
reactant
Reaction Step One
Quantity
1428 mL
Type
reactant
Reaction Step One
Quantity
228 g
Type
reactant
Reaction Step Two
Name
Quantity
2856 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[NH:7][C:8]([CH3:12])=[CH:9][C:10]=1[CH3:11])=[O:5])[CH3:2].C(=O)([O-])[O-].[K+].[K+].C(#N)C.[Br:22]N1C(=O)CCC1=O>O>[CH2:1]([O:3][C:4]([C:6]1[NH:7][C:8]([CH3:12])=[C:9]([Br:22])[C:10]=1[CH3:11])=[O:5])[CH3:2] |f:1.2.3|

Inputs

Step One
Name
Quantity
204 g
Type
reactant
Smiles
C(C)OC(=O)C=1NC(=CC1C)C
Name
Quantity
177 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1428 mL
Type
reactant
Smiles
C(C)#N
Step Two
Name
Quantity
228 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Three
Name
Quantity
2856 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
4 °C
Stirring
Type
CUSTOM
Details
with vigorous stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below 17° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed to 20° C.
STIRRING
Type
STIRRING
Details
The mixture was stirred for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by vacuum filtration
WASH
Type
WASH
Details
washed three times with 400 mL of ethanol:water 1:2 each time
CUSTOM
Type
CUSTOM
Details
The solids were dried under vacuum at 60° C.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1NC(=C(C1C)Br)C
Measurements
Type Value Analysis
AMOUNT: MASS 228 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 75.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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